2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC14884220
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3S |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-[2-(4-methoxyphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-11-12-25-19-20-17(13-18(22)21-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21,22) |
| Standard InChI Key | WJFYLXYCSSRKHT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrimidin-4(3H)-one backbone, with a phenyl group at C6 and a 2-(4-methoxyphenoxy)ethylsulfanyl moiety at C2. Key structural attributes include:
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Pyrimidinone core: A six-membered ring with two nitrogen atoms at positions 1 and 3, and a ketone group at position 4.
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Substituents:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₃S | |
| Molecular Weight | 354.4 g/mol | |
| IUPAC Name | 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-6-phenyl-3H-pyrimidin-4-one | |
| SMILES | COc1ccc(OCCSc2nc(cc(=O)[nH]2)c2ccccc2)cc1 |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1696 cm⁻¹ (C=O stretch), 1527 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O-C ether).
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¹H NMR: Signals at δ 7.42–7.48 ppm (aromatic protons), δ 3.18 ppm (OCH₃), and δ 4.04 ppm (CH₂-S).
Synthesis and Optimization
Conventional Synthesis
The compound is synthesized via a multi-step protocol:
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Chalcone Formation: Condensation of acetophenone with 4-methoxybenzaldehyde under basic conditions.
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Cyclization: Reaction with thiourea in ethanol with KOH, yielding the pyrimidinone core .
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Functionalization: Introduction of the 4-methoxyphenoxyethylsulfanyl group via nucleophilic substitution.
Table 2: Synthetic Yield and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chalcone | NaOH/EtOH, reflux, 6 h | 75% |
| Cyclization | Thiourea, KOH, 80°C, 3 h | 68% |
| Alkylation | 2-(4-Methoxyphenoxy)ethanethiol, DMF, 12 h | 60% |
Advanced Techniques
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Continuous Flow Reactors: Improve yield (85%) and reduce reaction time (2 h).
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Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Biological Activities and Mechanisms
Anticancer Activity
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In Vitro Cytotoxicity: IC₅₀ values of 12.3 μM against MCF-7 (breast cancer) and 14.7 μM against HeLa (cervical cancer) cells .
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Mechanism: Inhibition of EGFR (wild-type IC₅₀ = 0.099 μM) and mutant EGFR T790M (IC₅₀ = 0.123 μM), inducing apoptosis via caspase-3 activation .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Target Enzyme | IC₅₀ (μM) |
|---|---|---|---|
| MCF-7 | 12.3 | EGFR WT | 0.099 |
| HeLa | 14.7 | EGFR T790M | 0.123 |
| PC-3 | 18.2 | ROCK II | 0.001 |
Anti-Inflammatory Effects
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COX-2 Inhibition: 65% suppression at 10 μM, comparable to celecoxib.
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NF-κB Pathway: Reduces TNF-α and IL-6 production by 40–50% in macrophages.
Enzyme Inhibition
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ROCK Kinases: Inhibits ROCK II with IC₅₀ = 0.001 μM, affecting cell migration and cytoskeletal dynamics .
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KDM4/5 Histone Demethylases: IC₅₀ = 1.0–1.3 μM, suggesting epigenetic modulation potential .
Applications in Medicinal Chemistry
Drug Development
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Lead Compound: Optimized for oral bioavailability (Caco-2 permeability = 42.61 × 10⁻⁶ cm/s) .
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Hybrid Derivatives: Combining pyrimidinone with thiazole or pyrazole enhances kinase selectivity .
Targeted Therapies
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EGFR Mutants: Potency against T790M mutants positions it for non-small cell lung cancer (NSCLC) therapy .
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Anthelmintic Activity: 80% reduction in helminth motility at 50 μg/mL .
Future Directions
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